

# Spectroscopic Characterization of Phenyl Aminosalicylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenyl aminosalicylate*

Cat. No.: *B050520*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **phenyl aminosalicylate**, specifically phenyl 4-amino-2-hydroxybenzoate (CAS No. 133-11-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: phenyl 4-amino-2-hydroxybenzoate
- Synonyms: Phenyl 4-aminosalicylate, Fenamisal, Phenyl PAS
- CAS Number: 133-11-9
- Molecular Formula:  $C_{13}H_{11}NO_3$
- Molecular Weight: 229.23 g/mol
- Monoisotopic Mass: 229.0739 Da

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **phenyl aminosalicylate**. This data is derived from computational models and analysis of structurally similar compounds, providing a reference for experimental verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Number of Protons | Assignment         |
|----------------------------------|---------------------|-------------------|--------------------|
| ~ 10.0 - 11.0                    | Singlet (broad)     | 1H                | Ar-OH              |
| ~ 7.6 - 7.8                      | Doublet             | 1H                | Ar-H (position 6)  |
| ~ 7.1 - 7.5                      | Multiplet           | 5H                | Phenyl ester Ar-H  |
| ~ 6.1 - 6.3                      | Doublet of doublets | 1H                | Ar-H (position 5)  |
| ~ 6.0 - 6.2                      | Doublet             | 1H                | Ar-H (position 3)  |
| ~ 5.5 - 6.5                      | Singlet (broad)     | 2H                | Ar-NH <sub>2</sub> |

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

| Chemical Shift ( $\delta$ , ppm) | Assignment                    |
|----------------------------------|-------------------------------|
| ~ 168 - 172                      | C=O (Ester)                   |
| ~ 160 - 165                      | Ar-C (C2-OH)                  |
| ~ 150 - 155                      | Ar-C (C4-NH <sub>2</sub> )    |
| ~ 150 - 152                      | Ar-C (Phenyl ester C1')       |
| ~ 130 - 135                      | Ar-CH (C6)                    |
| ~ 128 - 130                      | Ar-CH (Phenyl ester C2', C6') |
| ~ 125 - 128                      | Ar-CH (Phenyl ester C4')      |
| ~ 120 - 124                      | Ar-CH (Phenyl ester C3', C5') |
| ~ 108 - 112                      | Ar-C (C1)                     |
| ~ 105 - 108                      | Ar-CH (C5)                    |
| ~ 100 - 104                      | Ar-CH (C3)                    |

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group Assignment                 |
|--------------------------------|---------------|---------------------------------------------|
| 3450 - 3300                    | Strong, Broad | O-H Stretch (Phenolic), N-H Stretch (Amine) |
| 3100 - 3000                    | Medium        | Aromatic C-H Stretch                        |
| 1720 - 1680                    | Strong        | C=O Stretch (Ester)                         |
| 1620 - 1580                    | Strong        | N-H Bend (Amine), Aromatic C=C Stretch      |
| 1520 - 1470                    | Medium        | Aromatic C=C Stretch                        |
| 1300 - 1200                    | Strong        | C-O Stretch (Ester)                         |
| 1200 - 1100                    | Medium        | C-N Stretch (Aromatic Amine)                |
| 850 - 750                      | Strong        | Aromatic C-H Bend (Out-of-plane)            |

## Mass Spectrometry (MS)

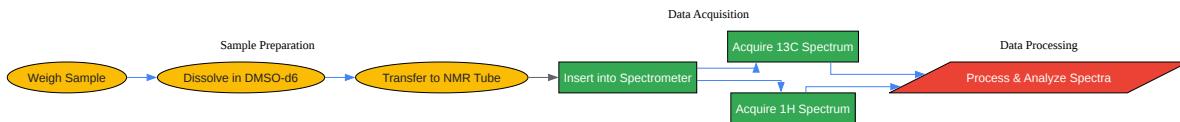
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Assignment                                                 |
|-----|----------------------------------------------------------------------|
| 229 | [M] <sup>+</sup> (Molecular Ion)                                     |
| 136 | [M - C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>                   |
| 121 | [HOC <sub>6</sub> H <sub>3</sub> (NH <sub>2</sub> )C=O] <sup>+</sup> |
| 93  | [C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>                       |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>                        |

## Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

## Materials:

- **Phenyl aminosalicylate** (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- 5 mm NMR tube
- Pipette and vial

## Procedure:

- Accurately weigh 5-10 mg of **phenyl aminosalicylate** into a clean, dry vial.
- Add approximately 0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Transfer the solution into a 5 mm NMR tube using a pipette.
- Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard acquisition parameters for small organic molecules.

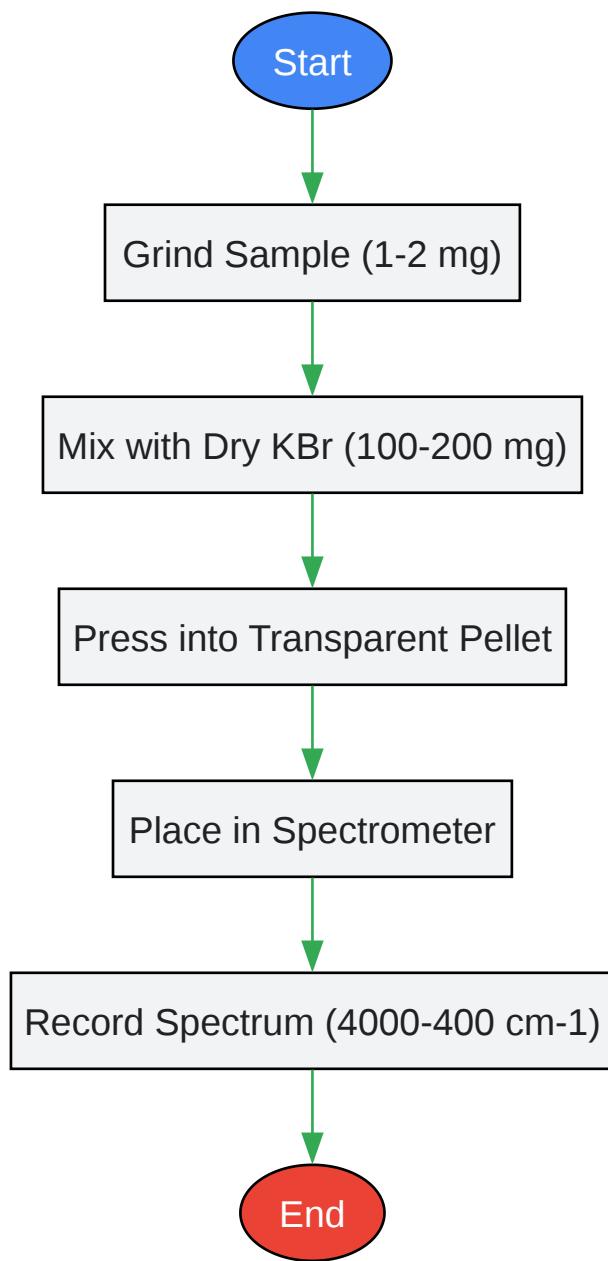


[Click to download full resolution via product page](#)

### NMR Spectroscopy Experimental Workflow

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.


### Materials:

- **Phenyl aminosalicylate** (~1-2 mg)
- Spectroscopy-grade potassium bromide (KBr) (~100-200 mg)
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press

### Procedure:

- Thoroughly dry the KBr powder in an oven to remove any moisture.
- Place ~1-2 mg of **phenyl aminosalicylate** into the agate mortar.
- Grind the sample to a very fine powder.
- Add ~100-200 mg of the dried KBr to the mortar.

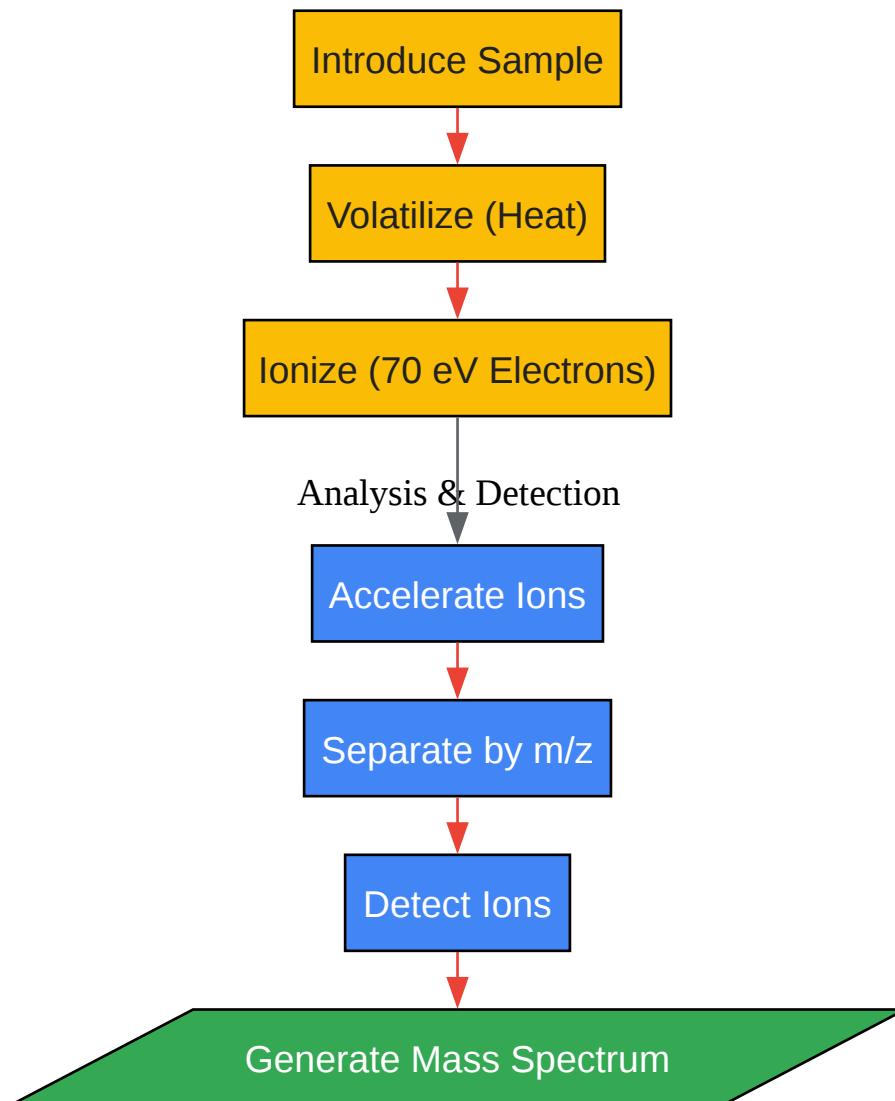
- Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
- Transfer the mixture to the pellet press die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .



[Click to download full resolution via product page](#)

### FTIR Spectroscopy (KBr Pellet Method) Workflow

## Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron Ionization (EI) Mass Spectrometry

Procedure:

- Introduce a small amount of the solid **phenyl aminosalicylate** sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source under high vacuum.
- Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

## Sample Introduction &amp; Ionization

[Click to download full resolution via product page](#)

## Electron Ionization Mass Spectrometry Workflow

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.

- To cite this document: BenchChem. [Spectroscopic Characterization of Phenyl Aminosalicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050520#spectroscopic-data-nmr-ir-mass-spec-for-phenyl-aminosalicylate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)